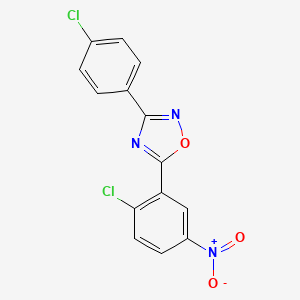
N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. CBPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the activity of various enzymes involved in lipid metabolism, which could potentially be useful in the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. Additionally, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea and its potential applications in the treatment of various diseases. Overall, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is a promising candidate for further research in the field of medicine and biology.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2-chlorobenzylamine with 2-phenylethylisothiocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment, where N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit anti-tumor activity in vitro. Additionally, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been studied for its potential use in the treatment of other diseases such as diabetes, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c17-15-9-5-4-8-14(15)12-19-16(20)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCIXIKCLJEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)



![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)